molecular formula C10H11NO B572741 1-(3-Cyclopropylpyridin-2-yl)ethanone CAS No. 1256785-35-9

1-(3-Cyclopropylpyridin-2-yl)ethanone

Cat. No. B572741
M. Wt: 161.204
InChI Key: MHEXXLQUWAJYGZ-UHFFFAOYSA-N
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Description

“1-(3-Cyclopropylpyridin-2-yl)ethanone” is a chemical compound with the molecular formula C10H11NO . It is used in laboratory settings and has a molecular weight of 161.2 .


Molecular Structure Analysis

The molecular structure of “1-(3-Cyclopropylpyridin-2-yl)ethanone” consists of a cyclopropyl group attached to the 3rd position of a pyridin-2-yl group, and an ethanone group attached to the 1st position .

properties

IUPAC Name

1-(3-cyclopropylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)10-9(8-4-5-8)3-2-6-11-10/h2-3,6,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEXXLQUWAJYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744469
Record name 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropylpyridin-2-yl)ethanone

CAS RN

1256785-35-9
Record name 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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